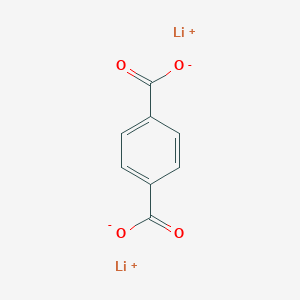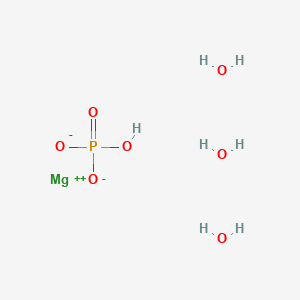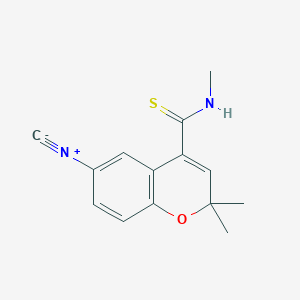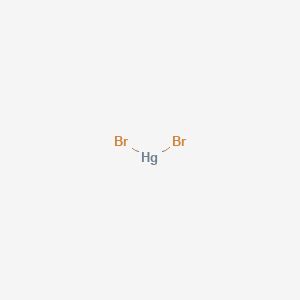
2-(2-Chloropropanamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(2-Chloropropanamido)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Benzamide derivatives are characterized by the presence of a benzoyl group attached to an amide functional group. These compounds often exhibit interesting chemical and physical properties and have been the subject of various synthetic and analytical studies.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. In the case of 2-(2-Chloropropanamido)benzamide, this would likely involve the reaction of 2-chloropropanoic acid with an appropriate amine under condensation conditions. For example, the synthesis of similar compounds has been reported, such as the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, which was characterized by X-ray diffraction, IR, NMR, and UV-Vis spectra . Another related compound, 2-chloro-N-(diethylcarbamothioyl)benzamide, was synthesized and characterized by elemental analysis and IR spectroscopy .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the molecular structure and vibrational spectra of 2-chloro-N-(diethylcarbamothioyl)benzamide were determined from single-crystal X-ray diffraction data . Similarly, the crystal structure of 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was determined by X-ray single-crystal diffraction .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic acyl substitution, and hydrolysis. The reactivity of the amide group and the substituents on the benzene ring influence the types of reactions these compounds can participate in. For example, N-(1-amino-2,2-dichloroethyl)benzamides were synthesized through nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as melting point, solubility, and stability, are influenced by their molecular structure. These properties are important for the practical applications of these compounds. The crystal and molecular structures of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide provided insights into the properties of precursors for antitubercular benzothiazinones . Additionally, the compound N-(4,6-dichloropyrimidine-2-yl)benzamide showed herbicide safening and antifungal activity, indicating the potential for agricultural applications .
Aplicaciones Científicas De Investigación
Synthesis and Antiproliferative Activity
2-(2-Chloropropanamido)benzamide and its derivatives have been explored for their synthesis and antiproliferative activity against cancer cell lines. A study by Youssef et al. (2020) investigated N-Alkyl-2-(substitutedbenzamido) benzamides and their activity against breast and liver cancer cell lines. Some compounds showed potent cytotoxic activity, suggesting potential for designing anti-cancer drugs targeting the σ1 receptor (Youssef, El-Moneim, Fathalla, & Nafie, 2020).
Biological Activity Against Microbial Strains
Imramovský et al. (2011) examined a series of benzamides, including 2-(2-Chloropropanamido)benzamide derivatives, for their biological activity against mycobacterial, bacterial, and fungal strains. The compounds displayed activity comparable to or higher than standard drugs, indicating potential as antimicrobial agents (Imramovský, Pesko, Kráľová, Vejsová, Stolaříková, Vinšová, & Jampílek, 2011).
Potential in Targeted Drug Delivery for Melanoma
Wolf et al. (2004) synthesized benzamide derivatives, including those related to 2-(2-Chloropropanamido)benzamide, as potential agents for targeted drug delivery in melanoma. These derivatives showed higher toxicity against melanoma cells compared to the parent compound, suggesting their utility in melanoma therapy (Wolf, Bauder-Wüst, Mohammed, Schönsiegel, Mier, Haberkorn, & Eisenhut, 2004).
Neuroleptic Activity
A study by Iwanami et al. (1981) on benzamides, including those structurally related to 2-(2-Chloropropanamido)benzamide, explored their potential as neuroleptics. The study found a good correlation between structure and activity, with some compounds exhibiting significant neuroleptic activity (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Other Potential Applications
Further studies have explored diverse applications of benzamides, including as antipsychotic agents, in enzyme inhibition, and in chemiluminescent analysis. These wide-ranging studies highlight the versatile nature of benzamides in scientific research, suggesting potential applications in various fields of medicine and biology (Various authors, various years).
Propiedades
IUPAC Name |
2-(2-chloropropanoylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-6(11)10(15)13-8-5-3-2-4-7(8)9(12)14/h2-6H,1H3,(H2,12,14)(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCPEJWYBOULRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561931 |
Source


|
| Record name | 2-(2-Chloropropanamido)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloropropanamido)benzamide | |
CAS RN |
129768-48-5 |
Source


|
| Record name | 2-(2-Chloropropanamido)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Isoxazole, 5-ethoxy-4,5-dihydro-3-[(5-methyl-2-furanyl)methyl]-(9CI)](/img/structure/B147981.png)






![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)